![molecular formula C12H21NO6 B2384055 Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate CAS No. 194924-94-2](/img/structure/B2384055.png)
Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate” is a complex organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” have been synthesized . The synthesis typically involves the use of triethylamine and Boc-anhydride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR and 13C-NMR . These techniques provide information about the hydrogen and carbon atoms in the molecule, respectively.Chemical Reactions Analysis
The chemical reactions involving similar compounds typically involve the addition or removal of the Boc protecting group.Physical and Chemical Properties Analysis
Some physical and chemical properties of similar compounds have been reported. For example, “methyl 3-{[(tert-butoxy)carbonyl]amino}propanoate” has a melting point of 26-28°C and is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Methyl 3-[tert-butoxycarbonyl-(2-methoxy-2-oxo-ethyl)amino]propanoate has been utilized in the enantioselective synthesis of neuroexcitants like ATPA, an analogue of AMPA. This process involves the use of enantiomerically pure glycine derivatives for the synthesis, highlighting the compound's role in producing specific enantiomers with high purity (Pajouhesh et al., 2000).
Synthesis of Oxoindole-linked α-alkoxy-β-amino Acid Derivatives
The compound has been a part of the synthesis of oxoindolyl α-hydroxy-β-amino acid derivatives. These derivatives have applications in understanding the diastereoselectivity of chemical reactions involving α-diazoesters and isatin imines, which are significant in the field of organic chemistry (Ravikumar et al., 2015).
Synthesis of Natural Product Biotin
It's also an intermediate in the synthesis of Biotin, a vital water-soluble vitamin. The synthesis process includes esterification, amine protection, and thiol protection, indicating its importance in multi-step organic synthesis (Qin et al., 2014).
Preparation of Substituted Pyrroles and Pyridines
This compound is involved in the synthesis of various heterocyclic compounds like pyrroles and pyridines. These compounds have numerous applications in pharmaceuticals and materials science (Murata et al., 1978).
Synthesis of Aza-Morita–Baylis–Hillman Adducts
The compound has been used to synthesize enantiomerically pure aza-Morita–Baylis–Hillman adducts. These adducts are significant in the synthesis of complex organic molecules, showcasing its role in advanced organic synthesis (Martelli et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as tert-butoxycarbonyl-protected amino acids, are often used in peptide synthesis , suggesting that this compound may also interact with peptide or protein targets.
Mode of Action
It’s worth noting that tert-butoxycarbonyl (boc) group is often used as a protecting group in organic synthesis . This suggests that the compound may interact with its targets by releasing the protected group under certain conditions, thereby initiating or influencing biochemical reactions.
Biochemical Pathways
Compounds with similar structures, such as β-hydroxy acids, are known to be involved in lipid metabolism and are present in lipopolysaccharides within cells . They also play a role in the synthesis of biologically active depsipeptides .
Result of Action
Given its potential role in peptide synthesis , it may influence protein structure and function, thereby affecting cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the release of the Boc group typically requires acidic conditions . Furthermore, the compound’s efficacy and stability could be affected by its storage conditions .
Eigenschaften
IUPAC Name |
methyl 3-[(2-methoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13(8-10(15)18-5)7-6-9(14)17-4/h6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSXWCJHYSNEEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)OC)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2383973.png)
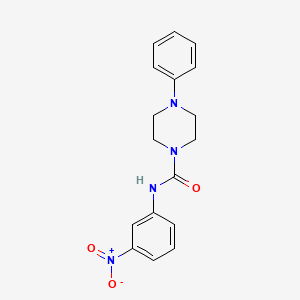
![Tert-butyl N-(2-formylspiro[3.4]octan-2-yl)carbamate](/img/structure/B2383975.png)
![2-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2383977.png)
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
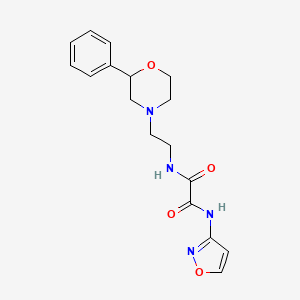
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2383987.png)

![N-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methoxy}urea](/img/structure/B2383989.png)
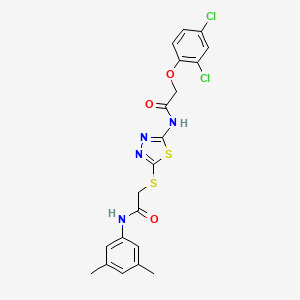
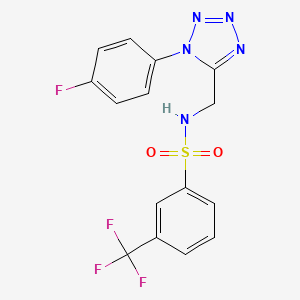
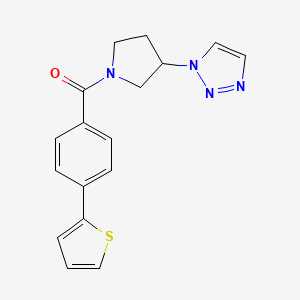
![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2383995.png)
